molecular formula C7H6N2O B12355577 4-methyl-6-oxo-3H-pyridine-3-carbonitrile

4-methyl-6-oxo-3H-pyridine-3-carbonitrile

Katalognummer: B12355577
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: YWGPJWLDLXRTRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-6-oxo-3H-pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring with a nitrile group and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-3H-pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with various substituted aryl or heteryl amines. This reaction typically requires the use of different reaction conditions, such as stirring without solvent at room temperature or using a steam bath . Another method involves the reaction of cyanoacetic acid hydrazide with various reactants, leading to the formation of the desired heterocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of environmentally friendly solvents and catalysts is often preferred to minimize the production of toxic waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-6-oxo-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions where the nitrile or ketone group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include different temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

4-methyl-6-oxo-3H-pyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methyl-6-oxo-3H-pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects. The compound may also interact with DNA or RNA, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives, such as 5-amino-1H-pyrazolo[4,3-b]pyridine and cyanoacetohydrazides .

Uniqueness

4-methyl-6-oxo-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

4-methyl-6-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4,6H,1H3

InChI-Schlüssel

YWGPJWLDLXRTRU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N=CC1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.